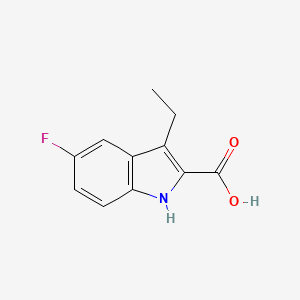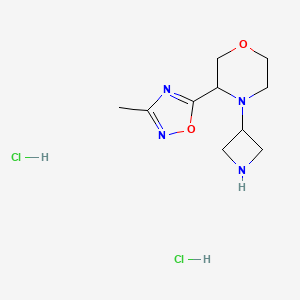
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways that regulate cell growth and metabolism, such as the PI3K/Akt/mTOR pathway. This compound has been shown to inhibit both mTORC1 and mTORC2 signaling, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease insulin resistance and improve glucose tolerance in mouse models of diabetes. This compound has also been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride in lab experiments is its specificity for mTOR kinase. This allows researchers to study the effects of mTOR inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other mTOR inhibitors, such as rapamycin. This may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride. One area of interest is the development of combination therapies that target both mTOR and other signaling pathways. For example, combining this compound with inhibitors of the PI3K/Akt pathway may lead to synergistic antitumor effects. Another area of interest is the development of more potent mTOR inhibitors that may have greater therapeutic potential than this compound. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of diseases such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride involves several steps, starting with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 4-(chloromethyl)azetidine hydrochloride to form 4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. This compound is then treated with hydrochloric acid to form the dihydrochloride salt of this compound. The overall yield of this synthesis is around 30%.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits mTORC1 and mTORC2 signaling, leading to decreased cell proliferation and increased apoptosis in a variety of cancer cell lines. In vivo studies have demonstrated that this compound has antitumor activity in xenograft models of various cancers, including breast, prostate, and lung cancer. This compound has also been shown to have potential therapeutic effects in other diseases, such as diabetes and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-12-10(16-13-7)9-6-15-3-2-14(9)8-4-11-5-8;;/h8-9,11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFTDUSWMZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)

![4-chloro-6-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2838737.png)
![7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2838739.png)
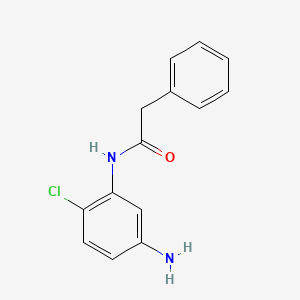
![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)
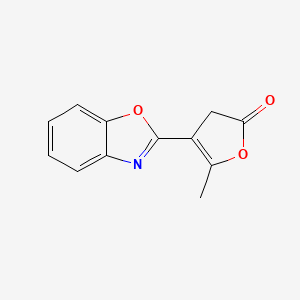
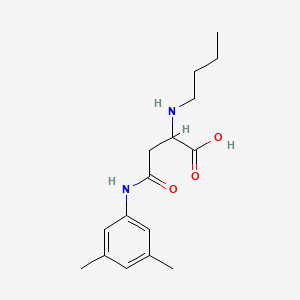
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)
